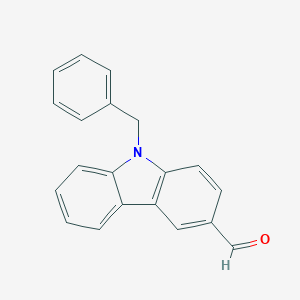

9-Benzyl-9H-carbazole-3-carbaldehyde

Descripción

Contextualization of Carbazole (B46965) Derivatives in Organic Chemistry

Carbazole is a tricyclic aromatic heterocycle composed of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. wikipedia.org This rigid, planar, and electron-rich structure endows carbazole and its derivatives with notable chemical and thermal stability. Historically isolated from coal tar, carbazoles are now recognized as privileged structures in modern chemistry, found in various natural sources like plants and bacteria.

The versatility of the carbazole framework allows for chemical modifications at several positions, enabling the fine-tuning of its electronic and photophysical properties. tandfonline.com This has led to the development of a vast library of carbazole derivatives with tailored functionalities. chim.itresearchgate.net Synthetic routes to these derivatives are diverse and include classical methods like the Borsche-Drechsel cyclization and Graebe-Ullmann reaction, as well as modern transition-metal-catalyzed C-H functionalization and cross-coupling reactions. chim.itorganic-chemistry.org These synthetic strategies provide chemists with the tools to introduce a wide array of substituents onto the carbazole core, expanding their applications. tandfonline.comchim.it

Carbazole-based compounds are integral to materials science, particularly in the realm of organic electronics. Their excellent hole-transporting properties and high energy gap have made them essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. tandfonline.comresearchgate.net Furthermore, the ability of carbazoles to form conductive polymers, such as polyvinylcarbazole (PVK), has cemented their role in the electronics industry. wikipedia.orgresearchgate.net In medicinal chemistry, the carbazole scaffold is a key component in numerous bioactive molecules and pharmaceuticals, including anticancer agents and antibiotics. wikipedia.orgresearchgate.net

Significance of the Carbazole-3-carbaldehyde Motif in Functional Molecule Design

The introduction of a carbaldehyde (–CHO) group at the 3-position of the carbazole scaffold creates the carbazole-3-carbaldehyde motif, a highly versatile intermediate for further chemical transformations. The aldehyde group is a potent electron-withdrawing group, which significantly alters the electronic landscape of the carbazole system. nih.gov This creates a "push-pull" electronic environment, a desirable characteristic for developing materials with nonlinear optical properties and for applications in charge-transfer processes.

The reactivity of the aldehyde functionality allows for a plethora of subsequent chemical reactions. One of the most common and powerful applications is its use in condensation reactions to form Schiff bases and in Knoevenagel condensations to extend the π-conjugated system. These reactions are crucial for synthesizing larger, more complex molecules with tailored optical and electronic properties. For instance, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with various amines has been shown to produce Schiff bases with potential applications in materials science.

From a medicinal chemistry perspective, the carbazole-3-carbaldehyde scaffold is a valuable starting point for generating libraries of compounds for biological screening. The aldehyde can be readily converted into other functional groups, allowing for the exploration of a wide chemical space. This has led to the discovery of derivatives with significant biological activities, including antitumor properties. nih.gov For example, 9-ethyl-9H-carbazole-3-carbaldehyde has demonstrated the ability to reactivate the p53 pathway in human melanoma cells, highlighting the therapeutic potential of this molecular framework. nih.gov

Overview of Research Trajectories for 9-Benzyl-9H-carbazole-3-carbaldehyde

Research involving this compound, a specific N-substituted derivative, is following several promising trajectories, primarily driven by the unique combination of the carbazole core, the benzyl (B1604629) group at the 9-position, and the reactive carbaldehyde at the 3-position.

One major area of investigation is its use as a precursor in the synthesis of novel organic materials. The benzyl group can influence the solubility and molecular packing of the resulting materials, which is crucial for their performance in electronic devices. The aldehyde group, as previously mentioned, serves as a convenient handle for further functionalization, allowing for the construction of complex conjugated systems.

In medicinal chemistry, the focus is on synthesizing and evaluating new derivatives of this compound for their potential therapeutic applications. This includes the preparation of compounds that can act as inhibitors of enzymes like topoisomerase II, which are important targets in cancer therapy. chembk.com The benzyl group in this context can contribute to the molecule's lipophilicity and its interactions with biological targets.

Another emerging research direction is the development of fluorescent chemosensors. The carbazole moiety is inherently fluorescent, and modifications to its structure can modulate its photophysical properties. Researchers are exploring how the coordination of metal ions or other analytes to derivatives of this compound can lead to changes in its fluorescence, enabling the detection of specific species. For instance, a 9-benzyl-9H-carbazole derivative has been successfully used as a chemosensor for the recognition of cerium cations. clockss.org

The synthesis of this compound is also an active area of research. A common method involves the N-alkylation of 3-bromo-9H-carbazole with benzyl bromide, followed by subsequent formylation. chembk.comnih.gov Another approach is the direct benzylation of carbazole followed by formylation. chembk.com The Vilsmeier-Haack reaction is a key method for introducing the formyl group onto the carbazole ring. researchgate.net

Physico-chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H15NO | chembk.com |

| Molar Mass | 285.34 g/mol | chembk.com |

| Melting Point | 134 °C | chembk.com |

| Density | 1.14±0.1 g/cm³ (Predicted) | chembk.com |

Interactive Data Table: Research Applications

Click to view interactive data

| Research Area | Key Findings | Related Compounds |

|---|---|---|

| Medicinal Chemistry | Derivatives show potential as anticancer agents by inhibiting topoisomerase II. chembk.com | 9-ethyl-9H-carbazole-3-carbaldehyde nih.gov |

| Materials Science | Used as an intermediate for light stabilizers and in the synthesis of polymers to improve light and weather resistance. chembk.com | Polyvinylcarbazole (PVK) tandfonline.comresearchgate.net |

| Chemical Sensing | Derivatives have been developed as fluorescent chemosensors for detecting rare earth metal cations like Ce³⁺. clockss.org | Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate clockss.org |

Structure

2D Structure

Propiedades

IUPAC Name |

9-benzylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNXZYWQXATWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389080 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54117-37-2 | |

| Record name | 9-Benzyl-3-formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 9 Benzyl 9h Carbazole 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C-3 position is a key site for synthetic modifications, enabling its conversion into various other functional groups and the extension of the molecule's π-conjugated system.

The aldehyde functionality of 9-Benzyl-9H-carbazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 9-Benzyl-9H-carbazole-3-carboxylic acid. This transformation provides a route to another important class of carbazole (B46965) derivatives, which can be used for further reactions such as esterification or amidation. Standard oxidizing agents are effective for this purpose .

A modern, environmentally conscious approach for this type of transformation involves the use of hydrogen peroxide as a green oxidant in the presence of a catalyst. For instance, a protocol using a selenium-containing catalyst in water has been shown to be effective for the oxidation of various aromatic aldehydes to their respective carboxylic acids in high yields under mild conditions mdpi.com. This method represents a sustainable alternative to traditional oxidants like potassium permanganate or chromates mdpi.com.

Table 1: Representative Oxidation of Aromatic Aldehydes This table is based on a general green oxidation protocol applicable to aromatic aldehydes.

| Substrate Type | Reagents & Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | H₂O₂ (aq.), Diphenyl diselenide (cat.), H₂O, rt, 6h | Aromatic Carboxylic Acid | Good to Excellent | mdpi.com |

The aldehyde group can be reduced to a primary alcohol, yielding (9-Benzyl-9H-carbazol-3-yl)methanol. This conversion is typically achieved using common reducing agents like sodium borohydride (NaBH₄) . The resulting alcohol is a useful intermediate for introducing other functionalities, for example, through esterification or conversion to an alkyl halide.

However, research on the reduction of the closely related 9H-carbazole-3-carbaldehyde has indicated potential complications. When using sodium borohydride in refluxing methanol, the desired alcohol was not obtained; instead, the reaction led to the complete removal of the formyl group, resulting in the formation of the unsubstituted carbazole core echemi.com. This suggests that the formyl group at the 3-position of the carbazole ring may be susceptible to hydrogenolysis under certain reductive conditions. Careful selection of milder, controlled reaction conditions or alternative reducing agents may be necessary to achieve the desired primary alcohol without this side reaction.

Table 2: Reduction of Carbazole Aldehydes

| Starting Material | Reagents & Conditions | Observed Product | Expected Product | Reference |

|---|---|---|---|---|

| 9H-carbazole-3-carbaldehyde | NaBH₄ (2 equiv.), Methanol, 0°C then reflux 30 min | 9H-carbazole (Carbonyl group lost) | (9H-carbazol-3-yl)methanol | echemi.com |

Condensation reactions involving the aldehyde group are crucial for extending the π-conjugation of the carbazole system, a key strategy in the development of materials for organic electronics.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine wikipedia.org. This reaction is widely used to synthesize derivatives for applications such as dyes in dye-sensitized solar cells (DSSCs) by reacting carbazole aldehydes with acceptors like cyanoacetic acid or thiazolidinedione nih.gov. The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to form a new carbon-carbon double bond wikipedia.org.

The Wittig-Horner reaction (also known as the Horner-Wadsworth-Emmons or HWE reaction) is another powerful method for C=C bond formation organic-chemistry.orgnih.govwikipedia.org. It involves the reaction of the aldehyde with a stabilized phosphonate carbanion organic-chemistry.orgwikipedia.org. This reaction is particularly valuable as it typically shows excellent E-selectivity, leading predominantly to the formation of the trans-alkene organic-chemistry.orgwikipedia.org. The HWE reaction allows for the introduction of various vinyl groups, enabling the construction of larger, well-defined conjugated systems for advanced material applications researchgate.net.

Table 3: Common Condensation Reactions for Aromatic Aldehydes

| Reaction Type | Typical Reagents | Catalyst/Base | Product Type | Key Feature |

|---|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, cyanoacetic acid) | Weak amine base (e.g., piperidine) | α,β-unsaturated systems | Extends π-conjugation wikipedia.orgnih.gov |

| Wittig-Horner (HWE) | Stabilized phosphonate ylides | Bases like NaH, NaOMe, BuLi | (E)-Alkenes | High E-stereoselectivity organic-chemistry.orgwikipedia.org |

The aldehyde group of this compound readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases jmchemsci.com. This reaction is a reversible process that involves the formation of a carbinolamine intermediate followed by the elimination of water nih.gov.

The resulting Schiff bases are important in their own right and as intermediates for the synthesis of more complex nitrogen-containing heterocycles jmchemsci.comnih.gov. For example, Schiff bases derived from the related 9-ethyl-9H-carbazole-3-carbaldehyde have been demonstrated to function as selective fluorescent chemosensors for detecting metal ions . The synthesis is often straightforward, proceeding under mild conditions, sometimes with acid or base catalysis, or even neat scirp.orgalayen.edu.iq.

Table 4: Synthesis of Schiff Bases from Aromatic Aldehydes

| Substrate 1 | Substrate 2 | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Primary Amine (Aromatic or Aliphatic) | Reflux in ethanol or methanol, often with catalytic acid | Schiff Base (Imine) | jmchemsci.comnih.gov |

Reactions on the Carbazole Ring System

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents. The carbazole nitrogen atom is a powerful activating ortho, para-director, increasing electron density at positions 1, 3, 6, and 8. The aldehyde group at the C-3 position is a deactivating, meta-directing group. The combined influence of these groups dictates the position of attack for incoming electrophiles.

Halogenation is a common electrophilic substitution reaction for carbazoles. Bromination, for example, can be achieved using reagents like N-Bromosuccinimide (NBS) wisdomlib.orgresearchgate.net. For carbazole systems, this reaction often proceeds with high regioselectivity. The synthesis of 3-bromo- and 3,6-dibromo-carbazole derivatives highlights the reactivity of these positions researchgate.net. For the title compound, bromination is expected to yield primarily 6-Bromo-9-benzyl-9H-carbazole-3-carbaldehyde.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Typical Reagent | Directing Group Effects | Most Probable Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -N-: Activating, o,p-director (to C-1, 3, 6, 8) -CHO: Deactivating, m-director (to C-1, 6, 8) | 6-Bromo-9-benzyl-9H-carbazole-3-carbaldehyde |

Functionalization at the C6 Position for Dicarbaldehyde Formation

The carbazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The positions most activated for such reactions are C3, C6, C1, and C8. With the C3 position already occupied by a formyl group, the C6 position is the most favorable site for a second functionalization.

The introduction of a second aldehyde group at the C6 position to form 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde can be achieved through electrophilic formylation, most commonly via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The reaction mechanism involves the activation of the carbazole ring by the electron-donating nitrogen atom, which directs the electrophilic Vilsmeier reagent to the C6 position. This process is analogous to the synthesis of other 3,6-diformylated N-substituted carbazoles. For instance, the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde is accomplished by treating 9-allylcarbazole with POCl₃ and DMF. The reaction proceeds by initial formylation at one position (e.g., C3), followed by a second formylation at the electronically equivalent C6 position under forcing conditions (e.g., higher temperature and prolonged reaction time). A similar strategy is applicable for the benzyl-substituted analogue.

Table 1: Vilsmeier-Haack Reaction for Diformylation of N-Substituted Carbazoles

| N-Substituent | Reagents | Conditions | Product |

|---|---|---|---|

| Allyl | POCl₃, DMF | 343 K, 18 h | 9-allyl-9H-carbazole-3,6-dicarbaldehyde |

This table illustrates typical conditions for formylation reactions on the carbazole core.

Late-Stage Derivatization of Biological Motifs

Late-stage functionalization (LSF) is a synthetic strategy that involves introducing chemical modifications at the final steps of a synthetic sequence. This approach is particularly valuable in medicinal chemistry for rapidly generating analogues of complex, biologically active molecules to explore structure-activity relationships.

The aldehyde functionality of this compound makes it a suitable reagent for the late-stage derivatization of biological motifs containing nucleophilic groups, such as primary amines found in peptides and proteins. The aldehyde can readily react with an amine to form a Schiff base (imine), which can be further reduced to a stable secondary amine linkage. This type of bioconjugation reaction is fundamental in attaching labels, probes, or other functionalities to biomolecules.

While specific examples detailing the use of this compound for LSF of biological targets are not extensively documented, the principle is well-established. The carbazole core itself is a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor functions. For example, the closely related compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in human melanoma cells by reactivating the p53 pathway. nih.gov This biological relevance provides a strong impetus for using molecules like this compound to modify known bioactive agents, potentially altering their potency, selectivity, or pharmacokinetic properties.

Derivatization Strategies for Specific Applications

Synthesis of Conjugated Polymers via Electrochemical Oxidation

This compound can serve as a monomer for the synthesis of conjugated polymers. These materials are of significant interest due to their unique electronic and optical properties, finding applications in devices like organic light-emitting diodes (OLEDs) and sensors. Electrochemical oxidation (or electropolymerization) is a common method for synthesizing these polymers.

In this process, a voltage is applied to an electrode immersed in a solution containing the monomer. The monomer is oxidized to a radical cation, which then couples with another radical cation to form a dimer. This process repeats, leading to the growth of a polymer film on the electrode surface. For carbazole derivatives, polymerization typically occurs through coupling at the C3 and C6 positions.

Studies on the electrochemical behavior of 9-benzyl-9H-carbazole show that it undergoes oxidation to form a conducting polymer film. chim.it The N-benzyl group influences the properties of the resulting polymer, such as its solubility and electrochemical characteristics, compared to polymers derived from unsubstituted or other N-substituted carbazoles. chim.it The electrochemical oxidation of 9-benzyl-9H-carbazole monomers leads to the progressive deposition of an adherent, electroactive polymer film on the platinum electrode surface. chim.it

Table 2: Electrochemical Properties of N-Substituted Carbazoles

| Monomer | Oxidation Potential (V vs. SCE) | Polymer Film Properties |

|---|---|---|

| 9H-Carbazole | +1.06 V | Adherent green film, electrochromic |

| 9-Methyl-9H-carbazole | ~ +1.0 to +1.1 V | Electroactive film |

SCE: Saturated Calomel Electrode. Data reflects the initial oxidation peak corresponding to the formation of radical cations. chim.it

Incorporation into Macrocyclic and Supramolecular Architectures

The rigid, planar structure of the carbazole unit makes it an attractive building block for the construction of macrocycles and complex supramolecular assemblies. These structures are of interest for their applications in host-guest chemistry, molecular recognition, and materials science.

This compound is a valuable precursor for such architectures. The aldehyde group provides a reactive handle for cyclization reactions. For example, it can undergo condensation reactions with di- or polyamines to form macrocyclic imines, which can then be reduced to stable polyamine macrocycles. Alternatively, Wittig-type reactions or Knoevenagel condensations can be employed to form carbon-carbon bonds, leading to macrocycles with extended π-conjugated systems.

Recent research has demonstrated the synthesis of various carbazole-based macrocycles for applications such as anion sensing. beilstein-journals.org In these designs, carbazole units are linked together to form a pre-organized cavity capable of binding specific ions. beilstein-journals.org The functional groups on the carbazole, such as an aldehyde, can be used to connect the carbazole units or to attach additional binding sites. The self-assembly of carbazole-cored molecules into stacked supramolecular structures has also been explored, demonstrating the tendency of these units to form organized assemblies driven by non-covalent interactions. acs.org

Chemical Derivatization for Spectroscopic Probes and Sensing

Carbazole derivatives are known for their strong fluorescence, making them ideal scaffolds for the development of chemical sensors and spectroscopic probes. The photophysical properties of the carbazole core can be modulated by introducing various functional groups.

Derivatives of 9-Benzyl-9H-carbazole have been successfully designed and synthesized for use as fluorescent chemosensors. In one notable example, a novel ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate was developed as a selective probe for the detection of cerium(III) ions (Ce³⁺). semanticscholar.org This sensor exhibits a significant increase in fluorescence intensity upon binding with Ce³⁺, while showing minimal response to other rare earth metal cations. semanticscholar.org

The sensing mechanism involves the coordination of the Ce³⁺ ion with the carbonyl group of the ester, which enhances the electron density on the carbazole's π-conjugated system, leading to increased fluorescence emission. researchgate.net The probe demonstrates a 1:1 binding stoichiometry with Ce³⁺ and has a low limit of detection, highlighting its potential for practical applications in detecting rare earth elements. semanticscholar.org

Table 3: Performance of a 9-Benzyl-9H-carbazole-based Fluorescent Sensor for Ce³⁺

| Property | Value |

|---|---|

| Analyte | Ce³⁺ |

| Binding Stoichiometry (Sensor:Ion) | 1:1 |

| Association Constant (K) | 2.419 × 10⁵ L·mol⁻¹ |

| Limit of Detection (LOD) | 7.269 × 10⁻⁶ M |

Data sourced from a study on an ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate probe. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number, type, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 9-Benzyl-9H-carbazole-3-carbaldehyde, distinct signals corresponding to the various proton environments are observed.

A publication from the University of Sussex provides key ¹H NMR data for this compound. The aldehydic proton characteristically appears as a singlet at 10.09 ppm. The protons of the carbazole (B46965) core resonate in the aromatic region, with H4 appearing as a singlet at 8.63 ppm and H1, H2, H5, H6, H7, and H8 giving rise to a multiplet between 8.20 and 7.30 ppm. The benzylic protons (CH₂) attached to the nitrogen atom of the carbazole ring produce a singlet at 5.50 ppm. The protons of the benzyl (B1604629) group's phenyl ring are observed as a multiplet in the range of 7.29 to 7.08 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHO | 10.09 | s |

| H4 | 8.63 | s |

| H1, H2, H5, H6, H7, H8 | 8.20-7.30 | m |

| N-CH₂ | 5.50 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering insights into its hybridization and chemical environment.

The ¹³C NMR spectrum of this compound, as reported in the aforementioned University of Sussex thesis, confirms the presence of all 20 carbon atoms. The aldehydic carbonyl carbon is readily identified by its characteristic downfield shift to 191.9 ppm. The carbons of the carbazole and benzyl rings resonate in the aromatic region, typically between 143.9 and 109.8 ppm. The benzylic carbon (N-CH₂) signal appears at 46.8 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 191.9 |

| Aromatic C | 143.9, 141.2, 136.6, 129.0, 128.8, 127.8, 127.0, 126.5, 125.5, 123.3, 121.1, 120.7, 119.9, 110.8, 109.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the establishment of connectivity between adjacent protons within the carbazole and benzyl ring systems.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the benzyl group and the nitrogen of the carbazole ring, as well as the position of the carbaldehyde group on the carbazole core.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the presence of specific functional groups due to their unique absorption of infrared radiation at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1700-1680 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to signals in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the carbazole ring would also be present.

While a specific FT-IR spectrum for the target molecule is not available, a study on the related compound 9-p-tolyl-9H-carbazole-3-carbaldehyde provides comparative data, showing a strong C=O stretch at 1678 cm⁻¹, aromatic C-H stretches between 3061 and 2921 cm⁻¹, and C=C stretching bands at 1595, 1470, and 1451 cm⁻¹. nih.gov

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. Vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds, which often give rise to strong Raman signals. The C-H stretching vibrations would also be visible. As with FT-IR, specific Raman data for this compound is not readily found in the literature. However, analysis of the similar 9-p-tolyl-9H-carbazole-3-carbaldehyde showed prominent Raman bands for the C=O stretch at 1678 cm⁻¹, and aromatic ring vibrations at 1595, 1398, and 1327 cm⁻¹. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ionized molecules. For a compound like this compound, various ionization methods can be employed to achieve accurate mass determination and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a linear formula of C₂₀H₁₅NO, HRMS analysis would be used to compare the experimentally measured mass with the theoretically calculated exact mass. This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the successful synthesis of the target molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar organic molecules without causing significant fragmentation. researchgate.net When analyzing this compound, ESI-MS would typically generate intact, gas-phase ions. researchgate.net The most commonly expected ion would be the protonated molecule, [M+H]⁺. The technique's ability to produce intact ions makes it a preferred method for molecular weight determination in a variety of chemical and biological applications. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique highly effective for the analysis of non-volatile and thermally labile organic compounds. youtube.com In a typical MALDI-MS experiment, the analyte, this compound, is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). nih.gov A pulsed laser, often a nitrogen laser with a wavelength of 337 nm, irradiates the sample, causing the matrix to absorb the laser energy and promote the desorption and ionization of the analyte. youtube.com This process predominantly forms singly charged, protonated molecular ions ([M+H]⁺), allowing for straightforward mass analysis. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules by examining the absorption and emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190–800 nm range, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For conjugated systems like this compound, the absorption bands are typically attributed to π → π* transitions within the aromatic carbazole core. The extensive conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. uobabylon.edu.iq

While specific data for the target compound is not detailed, analysis of a closely related derivative, referred to as Bncz 2, shows characteristic absorption peaks at 220, 256, 306, and 356 nm in ethanol. clockss.org These multiple bands are typical for the carbazole chromophore and its derivatives, reflecting the complex electronic transitions within the fused aromatic system.

Table 1: UV-Vis Absorption Data for a Related 9-Benzyl-9H-carbazole Derivative (Bncz 2)

| Wavelength (λmax) | Solvent |

| 220 nm | Ethanol |

| 256 nm | Ethanol |

| 306 nm | Ethanol |

| 356 nm | Ethanol |

Data extracted from a study on related 9-benzyl-9H-carbazole derivatives clockss.org.

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Carbazole derivatives are well-known for their fluorescent properties. nih.gov A related compound, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1), exhibits a fluorescence emission maximum at 346 nm when measured in ethanol. clockss.org

However, the presence of a carbaldehyde group on the carbazole ring is known to significantly decrease the fluorescence quantum yield. researchgate.net This quenching effect is often attributed to the promotion of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light, potentially through free bond rotation around the C-CHO bond. researchgate.net Therefore, while this compound is expected to be fluorescent, its emission intensity and quantum yield would likely be lower compared to carbazole derivatives lacking the electron-withdrawing aldehyde substituent.

Table 2: Fluorescence Emission Data for a Related 9-Benzyl-9H-carbazole Derivative (Bncz 1)

| Emission Wavelength (λem) | Solvent |

| 346 nm | Ethanol |

Data extracted from a study on related 9-benzyl-9H-carbazole derivatives clockss.org.

Nonlinear Optical Property Investigation via Z-scan Measurements

The Z-scan technique is a widely used method to investigate the third-order nonlinear optical (NLO) properties of materials, including nonlinear absorption and nonlinear refraction. In this method, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the change in transmittance is measured by a detector.

For carbazole-based compounds, their extensive π-electron conjugation makes them promising candidates for NLO applications. du.ac.ir Studies on various carbazole derivatives have been conducted to understand their NLO behavior. For instance, the Z-scan method, utilizing a continuous wave blue diode laser, was employed to measure the NLO properties of 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde. du.ac.ir

The open-aperture Z-scan configuration provides information about nonlinear absorption. In the case of 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, the open-aperture curves exhibited a peak configuration, which is indicative of saturation absorption. du.ac.ir Saturation absorption is an intensity-dependent phenomenon that occurs when the rate of photon absorption surpasses the rate of emission, leading to the saturation of the higher electronic energy level. du.ac.ir

The closed-aperture Z-scan, which is sensitive to nonlinear refraction, revealed a peak-valley configuration for the same compound at incident powers below 100mW. du.ac.ir This signature is characteristic of a negative nonlinear refractive index (n₂) and is often associated with a self-defocusing thermal-lensing effect. du.ac.ir At higher incident powers, significant nonlinear optical phase changes can lead to the observation of diffraction ring patterns. du.ac.ir The high NLO properties of these carbazole compounds suggest their potential for use in optical devices. du.ac.ir Theoretical studies, often using Density Functional Theory (DFT), can complement experimental Z-scan results to understand the relationship between chemical structure and NLO properties. researchgate.net

Room-Temperature Phosphorescence Studies of Halogenated N-Benzylcarbazole Derivatives

Room-temperature phosphorescence (RTP) is a photoluminescent phenomenon where a material continues to emit light for a noticeable time after the excitation source is removed. The design of metal-free organic phosphors for persistent RTP (pRTP), characterized by an excited state lifetime exceeding 0.1 seconds, is a significant area of research for applications in bioimaging, safety signage, and anti-counterfeiting. frontiersin.org

Studies on a series of halobenzonitrile–carbazoles have shown that the introduction of halogen atoms and cyano-substituents significantly influences their molecular geometry and, consequently, their phosphorescent properties. frontiersin.orguef.fi These substituents can alter the crystal lattice, causing a tilt or twist between the carbazole and phenyl moieties. frontiersin.orguef.fi This geometric alteration, in turn, affects the electronic parameters and the efficiency of intersystem crossing, which is crucial for phosphorescence.

In these derivatives, the luminescence often originates from a mixed state, combining a locally excited state (³LE, nπ*) and a charge transfer state. uef.firesearchgate.net The position of the halogen on the N-phenyl carbazole core has been found to severely affect the pRTP properties. frontiersin.org For example, certain halogenated derivatives have demonstrated efficient pRTP with high quantum yields (up to 22%) and long excited-state lifetimes (up to 0.22 seconds). frontiersin.orguef.firesearchgate.net

It has also been discovered that impurities, such as 1H-benzo[f]indole (Bz) in commercially available carbazole, can play a critical role in enabling bright pRTP luminescence. frontiersin.org In contrast, materials synthesized from highly purified carbazole may exhibit only weak delayed luminescence or no pRTP at all. frontiersin.org Furthermore, some carbazole/1H-benzo[f]indole derivatives can exhibit photo-activated ultralong organic phosphorescence, a phenomenon linked to the generation and stabilization of radical cations within a matrix like poly(methyl methacrylate) (PMMA). chemrxiv.orgnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Determination of Molecular Conformation and Packing in Crystal Lattice

The crystal structure of N-alkyl carbazoles has been a subject of interest due to their pharmaceutical properties. researchgate.net A closely related compound, 9-Benzyl-3-bromo-9H-carbazole, provides valuable structural information applicable to this compound. The bromo-derivative crystallizes in an orthorhombic system with the space group Pna2₁. researchgate.netnih.gov

Key structural features reveal that the carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.013 Å for the non-hydrogen atoms. researchgate.netnih.gov A significant conformational feature is the orientation of the benzyl group relative to the carbazole plane. The dihedral angle between the carbazole unit and the appended phenyl ring is 87.1 (2)°, indicating a nearly perpendicular arrangement. nih.gov This twisted geometry is a common feature in N-substituted carbazoles. frontiersin.org

The crystal data for 9-Benzyl-3-bromo-9H-carbazole are summarized in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄BrN |

| Molecular Weight (Mr) | 336.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.629 (3) |

| b (Å) | 14.666 (2) |

| c (Å) | 5.6420 (8) |

| Volume (V) (ų) | 1458.7 (4) |

| Z | 4 |

| Temperature (T) | 113 K |

Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The stability and packing of molecules within a crystal lattice are governed by a network of non-covalent intermolecular interactions. In carbazole derivatives, π-π stacking and hydrogen bonds are dominant forces.

π-π Stacking: The planar, aromatic nature of the carbazole moiety makes it highly susceptible to π-π stacking interactions. These interactions can occur in various arrangements, such as face-to-face or edge-to-face. nih.gov For instance, in some crystal structures, face-to-face stacking results in layer spacings of approximately 3.3 to 3.7 Å. nih.govnih.gov These interactions are crucial for stabilizing the crystal packing and influencing the material's electronic and photophysical properties, including fluorescence and phosphorescence at room temperature. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of carbazole (B46965) derivatives due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 9-Benzyl-9H-carbazole-3-carbaldehyde. Geometry optimization, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), predicts bond lengths, bond angles, and dihedral angles in the ground state.

For similar molecules like 9-ethyl-9H-carbazole-3-carbaldehyde, studies have shown that the carbazole core is nearly planar. nih.govresearchgate.net The introduction of the electron-withdrawing carbaldehyde (-CHO) group at the 3-position induces significant changes in the electronic structure. nih.gov This leads to a notable difference in the nitrogen-carbon bond lengths within the central pyrrole (B145914) ring, indicating a charge transfer from the electron-donating carbazole nitrogen atom to the benzene (B151609) ring bearing the aldehyde group. nih.govresearchgate.net The benzyl (B1604629) group at the 9-position is typically twisted relative to the plane of the carbazole moiety. nih.gov Theoretical calculations for related structures have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov

Table 1: Selected Predicted Bond Lengths for Carbazole Derivatives from DFT Calculations

| Bond | Typical Calculated Length (Å) | Comment |

|---|---|---|

| N-C (adjacent to aldehyde) | ~1.37 | Shorter due to electron withdrawal, indicating partial double bond character. nih.gov |

| N-C (unsubstituted ring) | ~1.39 | Longer, more typical single bond character. nih.gov |

| C=O (aldehyde) | ~1.21 | Typical carbonyl double bond length. |

Note: The data presented is illustrative, based on findings for structurally similar carbazole derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. nih.gov

In this compound, the carbazole unit acts as an electron-donating moiety, while the carbaldehyde group is an electron acceptor. DFT calculations typically show that the electron density of the HOMO is localized primarily on the electron-rich carbazole ring system. Conversely, the LUMO's electron density is shifted towards the electron-withdrawing carbaldehyde group. This spatial separation of the frontier orbitals is characteristic of an intramolecular charge transfer (ICT) compound. A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, which influences its color and photophysical behavior.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

| Molecular Orbital | Typical Calculated Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 | Localized on the carbazole core. |

| LUMO | -2.0 to -2.5 | Localized towards the carbaldehyde group. |

| Energy Gap (ΔE) | 3.0 to 4.0 | Influences electronic transitions and reactivity. |

Note: These values are representative for donor-acceptor carbazole systems and can vary based on the specific DFT functional and basis set used.

Computational methods, particularly DFT, are powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. aps.org These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS).

For complex carbazole derivatives, these predictions are invaluable for assigning experimental spectra and confirming the molecular structure. researchgate.net Studies on related di-iodinated carbazole compounds have demonstrated a strong linear correlation between theoretically predicted and experimentally measured ¹³C NMR chemical shifts, especially when relativistic effects are considered for heavy atoms. researchgate.netresearchgate.net The accuracy of these predictions allows for the confident structural elucidation of newly synthesized compounds. nrel.gov

Table 3: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (aldehyde) | 190.5 | 191.2 |

| C3 (attached to CHO) | 131.0 | 130.4 |

| C4a (ring junction) | 128.5 | 127.9 |

| C9a (ring junction) | 141.2 | 140.8 |

Note: This table is illustrative, demonstrating the typical high level of agreement achievable between DFT predictions and experimental results for similar molecules.

DFT calculations serve as a powerful tool to investigate the feasibility of synthetic pathways and to elucidate reaction mechanisms at a molecular level. For the synthesis of this compound, a common method to introduce the aldehyde group is the Vilsmeier-Haack reaction. researchgate.net

Computational chemists can model this entire reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. Finding the transition state structures—the highest energy points along the reaction path—and characterizing them (e.g., by identifying a single imaginary frequency) allows for the calculation of the activation energy barrier. This information helps to confirm the proposed mechanism, understand the regioselectivity of the formylation, and rationalize the observed reaction conditions and outcomes.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and the photophysical properties of molecules.

TD-DFT calculations are used to model the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net The method provides information about vertical excitation energies, which correspond to the absorption maxima (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

These calculations can identify the nature of the electronic transitions. For instance, the lowest energy absorption band in donor-acceptor systems like this is often attributed to the HOMO→LUMO transition, which corresponds to the intramolecular charge transfer (ICT) from the carbazole donor to the carbaldehyde acceptor. nih.gov Higher energy transitions may correspond to localized π→π* excitations within the carbazole or benzyl aromatic systems. princeton.edu Comparing the computed spectrum with the experimental one helps to validate the theoretical approach and provides a detailed understanding of the molecule's interaction with light, which is fundamental to its application in areas like organic light-emitting diodes (OLEDs) or sensors.

Table 4: Representative TD-DFT Results for a Carbazole-Carbaldehyde Derivative

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (ICT) |

| S₀ → S₂ | 295 | 0.30 | HOMO-1 → LUMO (π→π*) |

Note: This data is representative for carbazole derivatives with aldehyde groups, based on published studies. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-ethyl-9H-carbazole-3-carbaldehyde |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde |

| 9-benzyl-3,6-diiodo-9H-carbazole |

| 3,6-diiodo-9-ethyl-9H-carbazole |

| 9-hexyl-9H-carbazole-3-carbaldehyde |

Analysis of Tunable Luminescence and Absorption/Emission Profiles

The photophysical properties of this compound are a subject of significant interest in the field of materials science, particularly for the development of novel fluorescent chemosensors and optoelectronic materials. researchgate.netresearchgate.net Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial in elucidating the electronic transitions that govern its absorption and emission characteristics. These computational approaches allow for the prediction of absorption and emission maxima (λ_abs and λ_em), oscillator strengths (f), and the nature of the molecular orbitals involved in the electronic transitions.

The luminescence profile of carbazole derivatives is known to be sensitive to their chemical environment and substitution patterns. For instance, the introduction of an electron-withdrawing aldehyde group at the 3-position of the carbazole core, in conjunction with the benzyl group at the 9-position, significantly influences the intramolecular charge transfer (ICT) character of the molecule. This ICT from the electron-rich carbazole moiety to the electron-deficient carbaldehyde group is a key factor in determining the luminescence properties.

Theoretical calculations can predict how the absorption and emission wavelengths can be tuned. For example, altering the solvent polarity is expected to cause a noticeable solvatochromic shift. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This phenomenon is a hallmark of molecules with a significant ICT character.

Furthermore, the interaction of this compound with other chemical species, such as metal ions, can lead to a significant modulation of its luminescence. Theoretical models can predict the binding energies and geometries of the resulting complexes, and how this complexation affects the electronic structure and, consequently, the absorption and emission profiles. For example, coordination with a metal ion could enhance or quench the fluorescence, providing a mechanism for selective sensing applications. researchgate.netresearchgate.netresearchgate.net

A study on a related derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, demonstrated that the fluorescence intensity could be significantly increased upon binding with cerium(III) ions. researchgate.netresearchgate.netresearchgate.net This suggests that this compound may also exhibit tunable luminescence in the presence of specific analytes. The underlying principle involves the chelation-enhanced fluorescence (CHEF) effect, where the binding event restricts intramolecular rotation or vibration, thus reducing non-radiative decay pathways and enhancing the fluorescence quantum yield.

The following table summarizes the key aspects of the tunable luminescence and absorption/emission profiles of this compound based on theoretical predictions and analogies with similar compounds.

| Property | Theoretical Prediction and Expected Behavior |

| Solvatochromism | A positive solvatochromic shift (red-shift in emission) is expected with increasing solvent polarity due to the intramolecular charge transfer (ICT) character. |

| Substituent Effects | The electron-withdrawing nature of the 3-carbaldehyde group and the electron-donating nature of the 9-benzyl-9H-carbazole moiety create a donor-acceptor system, which is fundamental to its photophysical properties. |

| Interaction with Ions | The luminescence is expected to be tunable upon interaction with metal ions or other analytes. This can manifest as fluorescence enhancement or quenching, depending on the nature of the interaction. researchgate.netresearchgate.net |

| Excited State Dynamics | Theoretical calculations can elucidate the nature of the lowest singlet excited state (S1), which is likely to have a significant ICT character. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will largely determine the absorption and emission wavelengths. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions at an atomistic level. For this compound, MD simulations can complement static quantum chemical calculations by exploring the molecule's behavior in a more realistic, dynamic environment, such as in solution or in a condensed phase.

Conformational Flexibility and Dynamic Behavior

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the benzyl group to the carbazole nitrogen and the carbaldehyde group to the carbazole ring. The carbazole unit itself is a rigid, planar structure. nih.gov

MD simulations can be employed to explore the potential energy surface associated with the rotation of the benzyl group. The dihedral angle between the plane of the benzyl ring and the plane of the carbazole moiety is a key conformational parameter. Crystal structures of related compounds, such as 9-benzyl-3-bromo-9H-carbazole, reveal that this dihedral angle is typically close to 90 degrees, suggesting a perpendicular arrangement in the solid state. nih.gov However, in solution, the molecule is expected to exhibit greater conformational freedom. MD simulations can quantify the distribution of this dihedral angle over time, revealing the most populated conformations and the energy barriers between them.

Similarly, the orientation of the carbaldehyde group relative to the carbazole ring can be investigated. While the C-C bond connecting the aldehyde to the ring allows for rotation, steric hindrance and electronic effects (conjugation) will favor a near-planar arrangement with the carbazole ring. nih.gov MD simulations can provide information on the fluctuations around this equilibrium position.

The dynamic behavior of the molecule, including vibrational modes and torsional motions, can also be analyzed from MD trajectories. This information is valuable for understanding the mechanisms of non-radiative decay that can affect the molecule's luminescent properties.

The following table summarizes the expected conformational features of this compound that can be investigated through molecular dynamics simulations.

| Conformational Feature | Description | Expected Behavior from MD Simulations |

| Benzyl Group Rotation | Rotation around the N-CH₂ bond of the benzyl group. | The dihedral angle between the benzyl and carbazole rings will fluctuate around an equilibrium value, likely near 90 degrees, with a certain probability of sampling other orientations. |

| Carbaldehyde Group Orientation | Rotation around the C-CHO bond. | The carbaldehyde group is expected to be largely coplanar with the carbazole ring to maximize conjugation, with small out-of-plane fluctuations. |

| Overall Molecular Shape | The overall shape and size of the molecule in a dynamic context. | MD simulations can provide the radius of gyration and other shape descriptors, illustrating how the molecule occupies space over time. |

Intermolecular Interactions in Solution or Condensed Phases

In a solution or condensed phase, the behavior of this compound is significantly influenced by its interactions with surrounding molecules (solvent or other solute molecules). MD simulations are particularly well-suited to study these intermolecular interactions.

In a solution, the solvent molecules will arrange themselves around the solute in a specific manner, forming a solvation shell. The nature of this solvation will depend on the polarity of the solvent and the specific functional groups of the solute. For this compound, the polar carbaldehyde group is expected to interact favorably with polar solvent molecules through dipole-dipole interactions or hydrogen bonding (if the solvent is protic). The nonpolar carbazole and benzyl moieties will primarily engage in van der Waals interactions.

MD simulations can provide detailed information about the structure and dynamics of the solvation shell. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This can reveal the strength and nature of the solute-solvent interactions.

In the condensed phase (e.g., an amorphous solid or a crystal), intermolecular interactions play a crucial role in determining the packing and, consequently, the bulk properties of the material. MD simulations can be used to model the aggregation behavior of this compound molecules. Weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups, can contribute to the stability of the crystal lattice. nih.gov Furthermore, π-π stacking interactions between the carbazole and/or benzyl rings of adjacent molecules are also likely to be important.

The following table outlines the types of intermolecular interactions that can be studied using molecular dynamics simulations for this compound.

| Type of Interaction | Description | Significance in MD Simulations |

| Solute-Solvent Interactions | Interactions between the solute molecule and the surrounding solvent molecules. | Determines solubility and can influence conformational preferences and photophysical properties (solvatochromism). RDFs from MD can quantify these interactions. |

| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent molecules. | Important for molecular aggregation and packing in the condensed phase. Can be identified and quantified in MD simulations of concentrated solutions or bulk systems. |

| Hydrogen Bonding | Weak C-H···O hydrogen bonds can form between the aldehyde oxygen and C-H groups of neighboring molecules. nih.gov | Contributes to the stability of the crystal structure and can influence molecular packing. |

| van der Waals Interactions | Dispersive and repulsive forces between molecules. | Ubiquitous and important for the overall packing and density of the system. |

Research Applications of 9 Benzyl 9h Carbazole 3 Carbaldehyde and Its Derivatives

Organic Electronics and Optoelectronic Materials

The inherent properties of the carbazole (B46965) moiety, such as its high thermal stability, excellent hole-transporting capability, and tunable photoluminescence, make it an ideal candidate for use in organic electronics. researchgate.net The aldehyde functional group at the 3-position of 9-Benzyl-9H-carbazole-3-carbaldehyde provides a versatile handle for further chemical modifications, allowing for the synthesis of complex molecules with optimized properties for specific optoelectronic applications.

Carbazole derivatives are widely studied and utilized as hole-transporting materials (HTMs) and luminescent materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The carbazole unit's ability to facilitate the movement of positive charge carriers (holes) is fundamental to the efficient operation of these devices. The benzyl (B1604629) group at the 9-position can enhance solubility and morphological stability, while the carbaldehyde group at the 3-position allows for the extension of the conjugated system, which is crucial for tuning the electronic properties of the material. researchgate.netmdpi.com

| Material Class | Key Property | Application | Device Performance Enhancement |

| Carbazole Derivatives | Hole-Transporting | OLEDs | Improved efficiency and durability mdpi.com |

| 4-(9H-Carbazol-9-yl)triphenylamine based HTMs | High Thermal Stability (Tg: 148-165 °C) | OLEDs | Enhanced current, power, and external quantum efficiencies mdpi.com |

In the realm of renewable energy, carbazole derivatives have emerged as promising components in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. researchgate.net They are often employed as sensitizer dyes, which are responsible for absorbing light and injecting electrons into the semiconductor material of the solar cell. The molecular structure of these dyes typically features a "push-pull" architecture, with an electron-donating part (the carbazole moiety) and an electron-accepting part, linked by a π-conjugated bridge. researchgate.net

| Dye Structure Type | Donor Moiety | Acceptor Moiety | Application | Power Conversion Efficiency (PCE) |

| Push-Pull | Carbazole and Triphenylamine (CAR-TPA) | Cyanoacrylic acid | DSSC | 2.12% researchgate.net |

| Push-Pull | Carbazole and Alkyl Thiophene (CAR-THIOHX) | Cyanoacrylic acid | DSSC | 1.83% researchgate.net |

| D-π-A Sensitizers | 6-bromo-9-phenyl-9H-carbazole | Acrylic acid / Cyanoacrylic acid | DSSC | N/A researchgate.netepa.gov |

The inherent fluorescence of the carbazole nucleus makes its derivatives, including those of this compound, suitable for applications as fluorescent dyes and chemosensors. clockss.orgsemanticscholar.org The aldehyde group is a key functional handle for creating Schiff bases or other derivatives that can act as selective "turn-on" fluorescent probes for specific analytes, such as metal ions.

For instance, a novel fluorescent chemosensor based on an ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate structure has been developed for the selective recognition of Cerium(III) ions. clockss.orgsemanticscholar.org This probe exhibits a significant increase in fluorescence intensity upon binding with Ce³⁺, with a low detection limit of 7.269 × 10⁻⁶ M. clockss.orgsemanticscholar.org The selectivity is attributed to the strong electron-donating properties of the ester carbonyl group and the specific geometric and electronic matching between the ligand and the Ce³⁺ ion. clockss.orgsemanticscholar.org Such selective fluorescent probes have great potential in environmental monitoring and biological imaging.

| Probe Derivative | Target Analyte | Detection Principle | Limit of Detection |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate (Bncz 1) | Ce³⁺ | Fluorescence enhancement | 7.269 × 10⁻⁶ M clockss.orgsemanticscholar.org |

| Schiff bases from 9-ethyl-9H-carbazole-3-carbaldehyde | Fe³⁺ | "Turn-on" fluorescence | N/A |

Materials with nonlinear optical (NLO) properties are in demand for various applications in optical technology, including light modulation and optical limiting. Organic molecules with extended π-electron conjugation, such as carbazole derivatives, are known to exhibit significant NLO behavior. du.ac.irdu.ac.ir

Research on a derivative, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, using the Z-scan method with a continuous wave blue diode laser, has demonstrated its NLO properties. du.ac.irdu.ac.ir The experiments revealed saturation absorption and a thermal-lensing effect. At higher laser intensities, diffraction ring patterns were observed, indicative of a high nonlinear optical phase change. du.ac.irdu.ac.ir These findings, combined with the compound's photoluminescence, suggest that carbazole-based materials are potential candidates for use in advanced optical devices. du.ac.irdu.ac.ir

Medicinal Chemistry and Biological Activity

The carbazole framework is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. Derivatives of this compound have been synthesized and evaluated for various therapeutic activities, most notably as anticancer agents.

Several derivatives of 9-substituted-9H-carbazole-3-carbaldehyde have shown significant potential as anticancer agents by inducing programmed cell death (apoptosis) in cancer cells.

One such derivative, 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO), was found to induce apoptosis in human monocytic leukemia cells in a time- and concentration-dependent manner. researchgate.netnih.gov The mechanism of action involves an intrinsic, caspase-dependent pathway, characterized by the cleavage of Bid protein, collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. researchgate.netnih.gov Notably, LCY-2-CHO showed selectivity, inducing apoptosis in malignant hematopoietic cells while being less effective against adherent cancer cells. nih.gov

Another related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated potent antitumor activity against human melanoma cells. nih.govnih.gov ECCA selectively inhibits the growth of melanoma cells by inducing both apoptosis and senescence, with little effect on normal human melanocytes. nih.govnih.gov A key finding from the research is that ECCA's mechanism involves the reactivation of the p53 tumor suppressor pathway. nih.govnih.gov It enhances the phosphorylation of p53, and the knockdown of p53 counteracts the apoptosis induced by the compound. nih.gov

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings |

| 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO) | Human THP-1 monocytic leukemia | Intrinsic caspase-dependent apoptosis, mitochondrial pathway activation researchgate.netnih.gov | Selectively apoptotic for malignant hematopoietic cells nih.gov |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Human melanoma cells (UACC62, Mel-Juso) | p53 pathway reactivation, apoptosis, senescence nih.govnih.gov | Selectively inhibits melanoma cell growth with minimal effect on normal melanocytes nih.govnih.gov |

Anti-inflammatory Properties via Signaling Pathway Modulation (e.g., p38-MAPK, JNK pathways)

Derivatives of this compound have been investigated for their anti-inflammatory effects, particularly focusing on their ability to modulate key signaling pathways involved in the inflammatory response. The mitogen-activated protein kinase (MAPK) cascades, including the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, are crucial in regulating the production of inflammatory mediators. bohrium.comsemanticscholar.org

Research on a closely related analogue, 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO), has demonstrated significant anti-inflammatory activity. This compound was found to suppress the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The mechanism for this suppression was identified as the interference with the p38 MAPK signaling pathway. nih.gov Specifically, LCY-2-CHO inhibited the activity of LPS-mediated p38 MAPK with an IC₅₀ of 1.7 µM. nih.gov However, the study noted that this inhibition was not a direct action on the p38 MAPK enzyme itself but rather an upstream interference. nih.gov Notably, the anti-inflammatory action of this carbazole derivative was selective, as it did not inhibit the extracellular signal-regulated kinase (ERK) or JNK pathways. nih.gov

In a different context, another derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was shown to increase the phosphorylation levels of both p38-MAPK and JNK as part of its antitumor mechanism in human melanoma cells. nih.gov This highlights the capacity of the carbazole-3-carbaldehyde scaffold to interact with these pathways, although the specific downstream effects can vary depending on the cellular context and the nature of the N-9 and other substituents.

Antiplatelet Activity Investigations

The carbazole scaffold, including derivatives of this compound, has been a subject of investigation for potential antiplatelet agents. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. nih.govsemanticscholar.org

In a study focused on synthesizing and evaluating carbazole derivatives for antiplatelet activity, this compound was used as a key intermediate. airitilibrary.com The investigation involved the preparation of a series of 9-benzyl-3-hydroxymethylcarbazoles, using the aldehyde as a precursor. airitilibrary.com Compounds from this series, including this compound itself and its 2-chloro derivative, 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde, were evaluated for their ability to inhibit platelet aggregation. airitilibrary.com While the detailed results of the antiplatelet activity for the specific carbaldehyde were part of a broader study, its inclusion as a lead compound underscores the perceived potential of this chemical structure in the development of novel antiplatelet therapies. airitilibrary.com

Antimicrobial Potential

This compound serves as a valuable building block in the synthesis of novel compounds with potential antimicrobial properties. While the compound itself is not typically the final active agent, its aldehyde functional group allows for the straightforward synthesis of various derivatives, such as aminoguanidines and dihydrotriazines. nih.gov

In one study, this compound was reacted with aminoguanidine hydrochloride and metformin hydrochloride to produce new series of carbazole derivatives. nih.gov Several of these synthesized compounds demonstrated potent inhibitory activities against a range of bacterial strains, including a multidrug-resistant clinical isolate, and one fungal strain. The minimum inhibitory concentrations (MICs) for the most active compounds were in the range of 0.5 to 2 µg/ml. nih.gov For instance, derivatives synthesized from this compound, such as compounds 8c and 9c , were part of this evaluation. nih.gov The broad-spectrum activity of these derivatives highlights the utility of the this compound scaffold in medicinal chemistry for developing new antimicrobial agents to combat drug resistance. nih.govnih.gov

| Compound | General Structure | Observed Activity | MIC Range (µg/ml) |

|---|---|---|---|

| 8f | Dihydrotriazine derivative | Potent inhibitory activity | 0.5 - 2 |

| 9d | Aminoguanidine derivative | Potent inhibitory activity | 0.5 - 2 |

DNA-Binding Ligands and G-quadruplex Stabilization

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s). mdpi.com These structures are prevalent in telomeres and gene promoter regions, making them attractive targets for anticancer drug design. mdpi.com Small molecules that can bind to and stabilize G-quadruplexes can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality. mdpi.comnih.gov

The carbazole nucleus is a key pharmacophore used in the design of G-quadruplex stabilizing ligands. Its planar aromatic structure allows it to interact with the flat G-quartets of the G4 structure, primarily through π-stacking interactions. mdpi.com Research has focused on developing dimeric carbazole derivatives, such as carbazole-benzimidazole mixed ligands, which show a high affinity and selectivity for G-quadruplex DNA over canonical duplex DNA. nih.gov These ligands can effectively promote the formation of the G4 structure and act as potent telomerase inhibitors. nih.gov

While direct studies on this compound for this specific application are not extensively documented, its core structure is highly relevant. The aldehyde group provides a convenient reactive handle for synthesizing more complex derivatives, such as the dimeric structures known to be effective G4 binders. Therefore, this compound represents a valuable starting material for the development of novel G-quadruplex-interactive agents for therapeutic use. nih.gov

Polymer Chemistry and Advanced Materials

Monomers for Electroactive and Conducting Polycarbazoles

Carbazole and its derivatives are well-known for their electroactive properties, making them excellent monomers for the synthesis of conducting polymers. researchgate.net These polymers are of significant interest for applications in various electronic devices. The N-substituent on the carbazole ring plays a crucial role in modifying the solubility and the electrochemical and optical properties of the resulting polymer. researchgate.net

The 9-benzyl group in 9-Benzyl-9H-carbazole imparts favorable properties, and the core molecule has been used as a monomer in electropolymerization. researchgate.net Poly(9-benzyl-9H-carbazole) thin films have been successfully electrocoated onto carbon fiber microelectrodes. researchgate.net The resulting polymer films exhibit specific capacitive behaviors, which have been characterized using techniques like Fourier transform infrared spectroscopy and electrochemical impedance spectroscopy. The specific capacitance of these polymer films can be influenced by the initial monomer concentration during preparation. researchgate.net For example, a film prepared from a 1 mM monomer concentration was found to have a specific capacitance of approximately 221.4 µF cm⁻². researchgate.net These properties make polycarbazoles derived from this monomer suitable for use as active materials in electrochemical capacitors and other electronic components.

Incorporation into Porous Organic Polymers for Sensing Applications

The fluorescent properties of the carbazole moiety make it an excellent candidate for incorporation into advanced materials for sensing applications. cymitquimica.comclockss.org this compound and its core structure are used to build fluorescent porous organic polymers (POPs) designed for the detection of various analytes. nih.gov